molecular formula C11H12N4O2 B8534885 4,5-diamino-2-(2-methoxyphenyl)-1H-pyrimidin-6-one

4,5-diamino-2-(2-methoxyphenyl)-1H-pyrimidin-6-one

Cat. No.: B8534885
M. Wt: 232.24 g/mol
InChI Key: NULGGFASZUWAAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-diamino-2-(2-methoxyphenyl)-1H-pyrimidin-6-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-diamino-2-(2-methoxyphenyl)-1H-pyrimidin-6-one can be achieved through several synthetic routes. One common method involves the condensation of 2-methoxybenzaldehyde with guanidine in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in an ethanol solvent, yielding the desired pyrimidine derivative after purification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process includes the formation of intermediate compounds, followed by cyclization and functional group modifications to obtain the final product. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

4,5-diamino-2-(2-methoxyphenyl)-1H-pyrimidin-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the pyrimidine ring.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

4,5-diamino-2-(2-methoxyphenyl)-1H-pyrimidin-6-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4,5-diamino-2-(2-methoxyphenyl)-1H-pyrimidin-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA, affecting cellular processes. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diamino-6-chloropyrimidine: Another pyrimidine derivative with similar structural features.

    2,4-Diamino-6-ethoxypyrimidine: A compound with an ethoxy group instead of a methoxy group.

Uniqueness

4,5-diamino-2-(2-methoxyphenyl)-1H-pyrimidin-6-one is unique due to the presence of both amino groups and a methoxyphenyl substituent. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H12N4O2

Molecular Weight

232.24 g/mol

IUPAC Name

4,5-diamino-2-(2-methoxyphenyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C11H12N4O2/c1-17-7-5-3-2-4-6(7)10-14-9(13)8(12)11(16)15-10/h2-5H,12H2,1H3,(H3,13,14,15,16)

InChI Key

NULGGFASZUWAAE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NC(=C(C(=O)N2)N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium dithionite (8.7 g.) was added slowly to a stirred mixture of 4-amino-2-(2-methoxyphenyl)-5-nitrosopyrimid-6-one (6.15 g.) and water (90 ml.) at 70°-80° C., and stirring at that temperature was continued for a further 50 minutes. The mixture was then cooled, the yellow solid was filtered off, washed with water and dried to give 4,5-diamino-2-(2-methoxyphenyl)pyrimid-6-one (2.54 g.), m.p. 222°-223° C. (with decomposition), pure enough for use as a starting material in the next stage of the synthesis. Recrystallisation of a sample from ethanol gave analytically pure 4,5-diamino-2-(2-methoxyphenyl)pyrimid-6-one, m.p. 223°-224° C. (with decomposition).
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
6.15 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One

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